N-(4-Formylphenyl)-3-methylbutanamide
Description
N-(4-Formylphenyl)-3-methylbutanamide (CAS: 1350614-55-9) is an amide derivative featuring a 3-methylbutanamide backbone linked to a 4-formylphenyl group. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(4-formylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H15NO2/c1-9(2)7-12(15)13-11-5-3-10(8-14)4-6-11/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChI Key |
UTRVXTCNRIAFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formylphenyl)-3-methylbutanamide typically involves the reaction of 4-formylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formylphenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl-3-methylbutanamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-Formylphenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-Formylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
N-(4-Methoxyphenyl)-3-methylbutanamide (CAS: 347907-29-3)
- Molecular Formula: C₁₂H₁₇NO₂; Molecular Weight: 207.27 g/mol .
- Key Differences :
- The methoxy (-OCH₃) group replaces the formyl (-CHO) group, reducing electrophilicity and altering electronic properties.
- Methoxy’s electron-donating nature enhances solubility in polar solvents compared to the formyl analog.
- Stability: The absence of a reactive aldehyde group likely improves thermal and hydrolytic stability.
N-(4-Butanoyl-3-hydroxyphenyl)butanamide
- Key Features: A hydroxyl (-OH) and butanoyl (-COC₃H₇) group on the phenyl ring .
- Hydrogen Bonding : The hydroxyl group facilitates intramolecular O-H···O and C-H···O interactions, enhancing crystallinity and melting points compared to the formyl derivative.
N-(4-Formylphenyl)-1-aza-4,13-dithia-[15]crown-5
- Structure : Combines the 4-formylphenyl group with a crown ether moiety .
- Applications: The crown ether enables ion coordination (e.g., Zn²⁺), making it suitable for sensor or catalysis applications, unlike the non-ether analog.
Key Observations:
- Formyl Group Reactivity : The aldehyde in N-(4-Formylphenyl)-3-methylbutanamide allows condensation reactions (e.g., with amines to form azomethines) , contrasting with the inert methoxy group.
- Biological Relevance : Compounds like the ADC component () demonstrate how bulkier substituents (e.g., PEG, targeting ligands) enable therapeutic applications, whereas simpler analogs may serve as intermediates.
Thermal and Optical Properties
- Thermal Stability : Triphenylamine-based azomethines exhibit decomposition temperatures >300°C, suggesting that the formylphenyl group may enhance thermal resilience in similar architectures.
- Optoelectronic Potential: The electron-deficient formyl group could improve charge transport in materials, unlike methoxy or hydroxyl analogs.
Biological Activity
N-(4-Formylphenyl)-3-methylbutanamide, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C12H15NO
- Molecular Weight : 203.26 g/mol
The compound features an amide functional group attached to a phenyl ring with an aldehyde substituent, which is critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. The compound has been shown to induce apoptosis in various cancer cell lines through several mechanisms:
- Mechanism of Action : The compound activates apoptotic pathways by modulating key proteins involved in cell survival and death. This includes the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. This suggests a potent cytotoxic effect against tumor cells .
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has demonstrated anti-inflammatory properties:
- Research Findings : A study highlighted that this compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This indicates its potential use in treating inflammatory diseases .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces cytokine production | |
| Cytotoxicity | 50% reduction in cell viability at 25 µM |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway, reducing inflammatory responses.
- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
